Methyl 5-bromo-2-cyclohexaneamidobenzoate
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Overview
Description
Methyl 5-bromo-2-cyclohexaneamidobenzoate is a chemical compound with the molecular formula C14H18BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the 5th position and a cyclohexaneamide group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-cyclohexaneamidobenzoate typically involves the bromination of a benzoic acid derivative followed by amidation and esterification reactions. One common synthetic route includes:
Bromination: Starting with a benzoic acid derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 5th position.
Amidation: The brominated benzoic acid derivative is then reacted with cyclohexylamine to form the cyclohexaneamide group at the 2nd position.
Esterification: Finally, the compound undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-cyclohexaneamidobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.
Oxidation Reactions: Oxidation can occur at the cyclohexane ring or the benzoate moiety, leading to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of de-brominated or amine derivatives.
Oxidation: Formation of oxidized benzoate or cyclohexane derivatives.
Scientific Research Applications
Methyl 5-bromo-2-cyclohexaneamidobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-cyclohexaneamidobenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclohexaneamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 5-bromo-2-cyclohexaneamidobenzoate can be compared with other similar compounds such as:
Methyl 5-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of a cyclohexaneamide group.
Methyl 5-chloro-2-cyclohexaneamidobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 5-bromo-2-cyclohexylbenzoate: Similar structure but with a cyclohexyl group instead of a cyclohexaneamide group.
Properties
IUPAC Name |
methyl 5-bromo-2-(cyclohexanecarbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-20-15(19)12-9-11(16)7-8-13(12)17-14(18)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSGOMTZGWJGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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